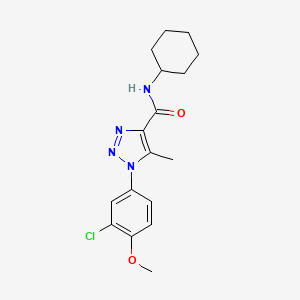

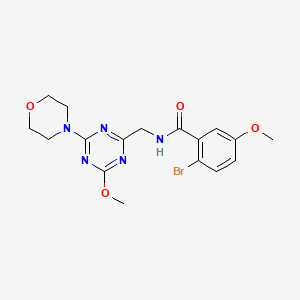

![molecular formula C11H12ClF6N B2888625 (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride CAS No. 414910-05-7](/img/structure/B2888625.png)

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a trifluoromethyl group, which is a motif often found in pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of active molecules . It also contains a phenyl group, which is a common structural unit in organic chemistry.

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the trifluoromethyl and phenyl groups. These groups can participate in a variety of interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis

The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions . The phenyl group is also relatively stable but can undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. The trifluoromethyl group is known to be lipophilic and can improve the stability of compounds .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonist Applications

- Orally Active Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) describes a neurokinin-1 (h-NK(1)) receptor antagonist that is both orally active and water-soluble. This compound demonstrated effectiveness in preclinical tests relevant to emesis and depression.

Polymer Synthesis and Characterization

- Novel Fluorinated Polyimides : Yin et al. (2005) synthesized a novel fluorinated aromatic diamine monomer, using 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone as a starting material. The resulting polyimides showed solubility in various organic solvents and had outstanding mechanical properties, as detailed in their study (Yin et al., 2005).

Biocatalytic Reduction

- Asymmetric Biocatalytic Reduction : A novel bacterial strain, Leifsonia xyli HS0904, was found to reduce 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantioselectivity. This represents the first reported case of L. xyli being used for such a purpose, as reported by Wang et al. (2011).

Pharmacological Research

- Human Neurokinin-1 Receptor Antagonists : Jiang et al. (2009) discuss a brain-penetrant, hydroisoindoline-based neurokinin-1 receptor antagonist with significant potency. This compound showed high efficacy in preclinical tests for nausea and vomiting prevention (Jiang et al., 2009).

NF-kappaB and AP-1 Gene Expression Inhibitors

- Inhibition of Gene Expression : Palanki et al. (2000) conducted a study on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, which inhibits NF-kappaB and AP-1 transcription factors. The research focused on improving oral bioavailability and understanding the structural activity relationship (Palanki et al., 2000).

Chiral Discrimination

- Chiral Separation : The separation of enantiomers of a compound related to (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride was achieved using an amylose tris-3,5-dimethylphenyl carbamate stationary phase, as detailed by Bereznitski et al. (2002).

Mécanisme D'action

Mode of Action

It is known that compounds with a similar structure, such as (thio)urea derivatives, have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding

Biochemical Pathways

Compounds with similar structures are known to be used extensively in promoting organic transformations

Result of Action

It is known that similar compounds are used extensively in promoting organic transformations , suggesting that this compound may have similar effects

Action Environment

It is known that similar compounds are used in various reaction systems, suggesting that environmental factors may play a role in the action of this compound

Orientations Futures

Propriétés

IUPAC Name |

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N.ClH/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;/h3-6,18H,1-2H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOAQLGRQPKMAR-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888548.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2888551.png)

![N-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2888552.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2888553.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2888556.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2888557.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2888561.png)

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)